Cas no 1019563-52-0 (N-(4-bromo-3-methylphenyl)thiolan-3-amine)
N-(4-bromo-3-methylphenyl)thiolan-3-amine Chemical and Physical Properties
Names and Identifiers
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- 3-Thiophenamine, N-(4-bromo-3-methylphenyl)tetrahydro-
- N-(4-bromo-3-methylphenyl)thiolan-3-amine
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- Inchi: 1S/C11H14BrNS/c1-8-6-9(2-3-11(8)12)13-10-4-5-14-7-10/h2-3,6,10,13H,4-5,7H2,1H3
- InChI Key: RTVNGFRCVNLCSV-UHFFFAOYSA-N
- SMILES: N(C1CSCC1)C1C=CC(Br)=C(C)C=1
N-(4-bromo-3-methylphenyl)thiolan-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-164854-0.05g |
N-(4-bromo-3-methylphenyl)thiolan-3-amine |
1019563-52-0 | 0.05g |
$612.0 | 2023-05-24 | ||
| Enamine | EN300-164854-0.1g |
N-(4-bromo-3-methylphenyl)thiolan-3-amine |
1019563-52-0 | 0.1g |
$640.0 | 2023-05-24 | ||
| Enamine | EN300-164854-0.25g |
N-(4-bromo-3-methylphenyl)thiolan-3-amine |
1019563-52-0 | 0.25g |
$670.0 | 2023-05-24 | ||
| Enamine | EN300-164854-0.5g |
N-(4-bromo-3-methylphenyl)thiolan-3-amine |
1019563-52-0 | 0.5g |
$699.0 | 2023-05-24 | ||
| Enamine | EN300-164854-1.0g |
N-(4-bromo-3-methylphenyl)thiolan-3-amine |
1019563-52-0 | 1g |
$728.0 | 2023-05-24 | ||
| Enamine | EN300-164854-2.5g |
N-(4-bromo-3-methylphenyl)thiolan-3-amine |
1019563-52-0 | 2.5g |
$1428.0 | 2023-05-24 | ||
| Enamine | EN300-164854-5.0g |
N-(4-bromo-3-methylphenyl)thiolan-3-amine |
1019563-52-0 | 5g |
$2110.0 | 2023-05-24 | ||
| Enamine | EN300-164854-10.0g |
N-(4-bromo-3-methylphenyl)thiolan-3-amine |
1019563-52-0 | 10g |
$3131.0 | 2023-05-24 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01007348-1g |
N-(4-Bromo-3-methylphenyl)thiolan-3-amine |
1019563-52-0 | 98% | 1g |
¥2791.0 | 2023-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1351727-1g |
n-(4-Bromo-3-methylphenyl)tetrahydrothiophen-3-amine |
1019563-52-0 | 98% | 1g |
¥4567 | 2023-03-01 |
N-(4-bromo-3-methylphenyl)thiolan-3-amine Suppliers
N-(4-bromo-3-methylphenyl)thiolan-3-amine Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on N-(4-bromo-3-methylphenyl)thiolan-3-amine
Comprehensive Overview of N-(4-bromo-3-methylphenyl)thiolan-3-amine (CAS No. 1019563-52-0): Properties, Applications, and Industry Relevance
N-(4-bromo-3-methylphenyl)thiolan-3-amine (CAS No. 1019563-52-0) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This brominated aromatic amine derivative, characterized by a thiolane ring substitution, serves as a versatile intermediate in synthetic chemistry. Its molecular formula C11H14BrNS and molecular weight of 272.21 g/mol make it particularly valuable for cross-coupling reactions and heterocyclic synthesis.
Recent studies highlight the compound's role in developing small-molecule inhibitors, with researchers exploring its potential in kinase modulation and receptor targeting. The 4-bromo-3-methylphenyl moiety provides an excellent handle for palladium-catalyzed reactions, while the thiolan-3-amine group contributes to enhanced solubility and bioactivity. These properties align with current industry demands for fragment-based drug discovery (FBDD) platforms.
From a synthetic chemistry perspective, CAS 1019563-52-0 demonstrates remarkable stability under standard storage conditions (typically 2-8°C in inert atmosphere). Its melting point range of 98-102°C and moderate lipophilicity (calculated LogP ~3.2) make it suitable for medicinal chemistry optimization workflows. Analytical data from HPLC typically shows >95% purity, with characteristic UV absorption at 254 nm.
The compound's relevance extends to material science applications, where its bromo-substituted aromatic system serves as a building block for organic electronic materials. Researchers are investigating its incorporation into conjugated polymers for potential use in OLED technologies and organic photovoltaics. This dual applicability in life sciences and advanced materials positions N-(4-bromo-3-methylphenyl)thiolan-3-amine as a compound of significant interdisciplinary interest.
Quality control protocols for 1019563-52-0 typically involve GC-MS characterization, with the molecular ion peak appearing at m/z 272/274 (1:1 ratio due to bromine isotopes). The 1H NMR spectrum in DMSO-d6 shows distinctive signals at δ 2.25 (s, 3H, CH3), 3.05-3.15 (m, 2H, thiolane CH2), 3.65-3.75 (m, 2H, thiolane CH2), and 4.15-4.25 (m, 1H, CH-NH), confirming the structure. These analytical signatures are crucial for researchers verifying compound identity.
Emerging applications in proteolysis-targeting chimeras (PROTACs) design have brought new attention to this compound class. The amine functionality allows straightforward conjugation to E3 ligase ligands, while the aryl bromide enables subsequent derivatization. This strategic versatility addresses the growing demand for targeted protein degradation technologies in drug development pipelines.
From an environmental perspective, N-(4-bromo-3-methylphenyl)thiolan-3-amine shows moderate biodegradability in standard OECD tests. Proper handling should include standard organic synthesis precautions, though it doesn't exhibit extreme toxicity based on current in vitro assays. These characteristics make it relatively favorable compared to more persistent brominated compounds.
The commercial availability of CAS 1019563-52-0 through specialty chemical suppliers has increased in recent years, reflecting growing research demand. Pricing trends indicate stable supply chains, with typical packaging options ranging from 100mg to 10g quantities for laboratory use. Custom synthesis services often include this compound in their building block catalogs for medicinal chemistry projects.
Future research directions may explore the compound's potential in covalent inhibitor design through modification of the thiolane ring, or its application in metal-organic frameworks (MOFs) as a functional linker. The scientific community continues to investigate novel derivatives that could enhance its pharmacokinetic properties or material characteristics.
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